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molecular formula C14H18N2O B8301022 1-Benzyl-5-(hydroxymethyl)piperidine-3-carbonitrile

1-Benzyl-5-(hydroxymethyl)piperidine-3-carbonitrile

Cat. No. B8301022
M. Wt: 230.31 g/mol
InChI Key: WVSNLKHNZUEJNE-UHFFFAOYSA-N
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Patent
US08129398B2

Procedure details

To 1-benzyl-5-(hydroxymethyl)piperidine-3-carbaldehyde oxime (3.3 g, 13.30 mmol) in CH2Cl2 (15 mL) at 23° C. was added 2-chloro-1-methylpyridine iodide (3.73 g, 14.62 mmol) in one portion and the resulting mixture stirred at 23° C. for 10 min. Et3N was then added and the reaction mixture stirred for 3 hours (color changed from light yellow to light brown). The solution was neutralized with HCl (5%), to approximately pH 6 and the organic material was extracted with CH2Cl2 (3×25 mL). The combined organic fractions were dried (MgSO4) and concentrated in vacuo to afford 3.06 g (95% yield) of the title compound. 1H NMR (400 MHz, CDCl3) δ ppm 7.28-7.37 (5 H, m), 3.51-3.60 (4 H, m), 3.11 (1 H, ddd, J=11.0, 1.9, 1.8 Hz), 2.98 (1 H, d, J=7.6 Hz), 2.73-2.82 (1 H, m), 2.12-2.22 (2 H, m), 1.80-1.92 (2 H, m), 1.45 (1 H, br s), 1.27-1.38 (1 H, m). LCMS (+ESI, M+H+) m/z: 231.
Name
1-benzyl-5-(hydroxymethyl)piperidine-3-carbaldehyde oxime
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
2-chloro-1-methylpyridine iodide
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH:12]([CH2:14][OH:15])[CH2:11][CH:10]([CH:16]=[N:17]O)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[I-].ClC1C=CC=CN1C.CCN(CC)CC.Cl>C(Cl)Cl>[CH2:1]([N:8]1[CH2:13][CH:12]([CH2:14][OH:15])[CH2:11][CH:10]([C:16]#[N:17])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
1-benzyl-5-(hydroxymethyl)piperidine-3-carbaldehyde oxime
Quantity
3.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC(C1)CO)C=NO
Name
2-chloro-1-methylpyridine iodide
Quantity
3.73 g
Type
reactant
Smiles
[I-].ClC1N(C=CC=C1)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at 23° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture stirred for 3 hours (color changed from light yellow to light brown)
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the organic material was extracted with CH2Cl2 (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CC(C1)CO)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.06 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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